3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
What sets 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine hydrochloride apart from these similar compounds is its specific amine group, which can participate in a wider range of chemical reactions and interactions. This makes it particularly versatile for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-4-7-10-13-14-11(15-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2;1H |
InChI Key |
JBRTXKOMSHNCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCCN.Cl |
Origin of Product |
United States |
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